(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone
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Overview
Description
(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone is a complex organic compound that features a thienyl group substituted with two bromine atoms, a piperazine ring, and a phenylpropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4,5-dibromothiophene.
Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with cinnamaldehyde under acidic conditions to form 4-[(E)-3-phenyl-2-propenyl]piperazine.
Coupling Reaction: The final step involves coupling the 4,5-dibromothiophene with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids or alkyl halides are common.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the substituent used.
Scientific Research Applications
(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone depends on its application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Pathways: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-2-thienylmethanone: Lacks the piperazine and phenylpropenyl groups.
4-[(E)-3-phenyl-2-propenyl]piperazino}methanone: Lacks the thienyl and bromine groups.
Uniqueness
(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the thienyl and piperazine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4,5-dibromothiophen-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2N2OS/c19-15-13-16(24-17(15)20)18(23)22-11-9-21(10-12-22)8-4-7-14-5-2-1-3-6-14/h1-7,13H,8-12H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPQSXMZLBAXOL-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=C(S3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=C(S3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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